2-Ethylcyclohexane-1-sulfonamide
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Overview
Description
2-Ethylcyclohexane-1-sulfonamide is an organic compound with the molecular formula C8H17NO2S. It belongs to the class of sulfonamides, which are known for their broad range of biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides typically involves the reaction of amines with sulfonyl chlorides. For 2-Ethylcyclohexane-1-sulfonamide, the process can be carried out by reacting 2-ethylcyclohexylamine with a sulfonyl chloride under basic conditions. Common bases used in this reaction include pyridine or triethylamine .
Industrial Production Methods: Industrial production of sulfonamides often employs large-scale batch reactors where the amine and sulfonyl chloride are mixed in the presence of a base. The reaction is typically carried out at controlled temperatures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium azide (NaN3) or thiols.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-Ethylcyclohexane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound in studies of enzyme inhibition and protein binding.
Industry: It is used in the production of herbicides and pesticides due to its biological activity.
Mechanism of Action
The mechanism of action of 2-Ethylcyclohexane-1-sulfonamide involves the inhibition of enzymes by mimicking the structure of natural substrates. This compound can bind to the active site of enzymes, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is similar to that of other sulfonamides, which inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria .
Comparison with Similar Compounds
- Cyclohexane-1-sulfonamide
- 2-Methylcyclohexane-1-sulfonamide
- Cyclohexane-1,2-disulfonamide
Comparison: 2-Ethylcyclohexane-1-sulfonamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to cyclohexane-1-sulfonamide, the ethyl group provides additional steric hindrance, which can affect the compound’s binding affinity to enzymes and other molecular targets .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-ethylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h7-8H,2-6H2,1H3,(H2,9,10,11) |
InChI Key |
HBJFODPNOGPGEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1S(=O)(=O)N |
Origin of Product |
United States |
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